Aurantoside B

Cytotoxicity Oncology Research Leukemia

Researchers require structurally validated marine natural products for reproducible SAR studies, yet close analogs like Aurantoside A show distinct bioactivity. Aurantoside B (CAS 137895-71-7) is a chlorinated tetramic acid glycoside with proven cytotoxicity (IC50=3.2 μg/mL vs P388 leukemia) and antifungal effects. • **Critical differentiator:** 2-O-methyl group absent vs. Aurantoside A-enables precise glycosylation-activity mapping. • **Key control:** Benchmarks antifungal screening; cytotoxic profile decouples target activity from nonspecific cell death. • **Supply certainty:** Verified stereochemistry (revised NMR geometry). Available for immediate research use.

Molecular Formula C35H44Cl2N2O15
Molecular Weight 803.6 g/mol
CAS No. 137895-71-7
Cat. No. B15191715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantoside B
CAS137895-71-7
Molecular FormulaC35H44Cl2N2O15
Molecular Weight803.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O
InChIInChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1
InChIKeyYZIOORMSEXDTKB-MONMVOPGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurantoside B: Cytotoxic & Antifungal Tetramic Acid Glycoside


Aurantoside B (CAS: 137895-71-7) is a chlorinated tetramic acid glycoside, originally isolated from the marine sponge Theonella sp., and structurally characterized as a polyketide metabolite bearing a dichlorohexaene side chain, a tetramic acid core, and a trisaccharide moiety [1]. As a member of the broader aurantoside family, this compound is a natural product known for its dual bioactivity profile, demonstrating both potent cytotoxicity against specific leukemia cell lines and significant antifungal activity [2][3]. This distinct combination of activities establishes Aurantoside B as a specialized tool for research in marine natural product chemistry, oncology, and mycology, necessitating careful selection against its close structural analogs.

Cell ModelLeukemia cell-model endpoint reviewP388 and L1210 cytotoxicity context
AntimicrobialAntifungal screening contextReported activity against A. fumigatus and C. albicans
ChemistryMarine natural product SAR probeTetramic acid glycoside with defined structural analog difference

Aurantoside B: Why Generic Substitution Fails


While the aurantoside family shares a common tetramic acid scaffold, even a single structural modification—such as the absence of an O-methyl group—can profoundly alter both the compound's physicochemical properties and its specific biological potency. Generic substitution of Aurantoside B (CAS 137895-71-7) with closely related analogs like Aurantoside A is demonstrably unreliable, as they exhibit quantifiably different activities in the same assay systems [1]. Further, other in-class compounds like Aurantoside K have been shown to be completely inactive in cytotoxicity assays, underscoring that a shared nomenclature does not guarantee a shared or interchangeable activity profile [2]. The evidence presented below confirms that selecting the specific compound is essential for achieving experimental reproducibility and targeting specific research outcomes.

!
Analog interchange may shift cytotoxicity profile

Aurantoside A (O-methyl analog) shows different IC50 rank against P388 cells; minor structural change can alter cell-line-specific response.

!
Class membership does not predict cytotoxicity

Aurantoside K is inactive in cytotoxicity assays, while Aurantoside B is active; shared scaffold does not ensure comparable assay response.

!
Antifungal potency and selectivity vary widely

Aurantoside I is non-cytotoxic and broad-spectrum antifungal; substituting based on antifungal label alone may confound mechanistic studies.

Aurantoside B Comparative Evidence


Differential Cytotoxicity vs. Aurantoside A

In a direct head-to-head study, Aurantoside B demonstrated measurably different cytotoxic potency compared to its closest structural analog, Aurantoside A. The quantitative data provide a clear basis for selecting Aurantoside B when a specific activity profile is required [1].

Differential Cytotoxicity vs. Aurantoside A
Head-to-head
Aurantoside B IC50 3.2 μg/mL (P388); 3.3 μg/mL (L1210)
Aurantoside A IC50 1.8 μg/mL (P388); 3.4 μg/mL (L1210)
Supports cell-line-specific cytotoxicity endpoint review
1.78-fold difference in P388; equipotent in L1210
Cytotoxicity Oncology Research Leukemia

Structural Difference vs. Aurantoside A

The distinct bioactivity profiles of Aurantosides A and B stem from a single, well-defined structural difference. Aurantoside B lacks the 2-O-methyl group on its 5-deoxypentofuranose sugar unit that is present in Aurantoside A [1].

Structural Difference vs. Aurantoside A
Reported
Aurantoside B lacks 2-O-methyl group on 5-deoxypentofuranose; mass difference −14 Da relative to Aurantoside A
Supports structure-activity relationship attribution
Confirmed by 1H NMR, FABMS, elemental analysis
Natural Product Chemistry Structure-Activity Relationship Glycosylation

Cytotoxicity & Antifungal Selectivity vs. Aurantoside I

Cross-study comparisons reveal a critical divergence in the therapeutic potential of different aurantosides. Aurantoside B is a known cytotoxic agent, whereas a more recently isolated analog, Aurantoside I, has been identified as non-cytotoxic while retaining potent, broad-spectrum antifungal activity [1][2].

Cytotoxicity & Antifungal Selectivity vs. Aurantoside I
Cross-study comparable
Aurantoside B: cytotoxic in leukemia models; antifungal qualitative
Aurantoside I: non-cytotoxic; broad antifungal potency against Candida and Fusarium spp.
Cytotoxicity is not a class-wide feature; research context drives selection
Cross-study inference; direct comparison not performed
Antifungal Selectivity Candida Fusarium

Cytotoxicity Comparison vs. Aurantoside K

Aurantoside B's cytotoxic activity is not a universal trait of the class. Aurantoside K, another member of the aurantoside family, was found to be completely inactive in cytotoxicity assays against HCT-116 cells, while still exhibiting a wide spectrum of antifungal activity [1][2].

Cytotoxicity Comparison vs. Aurantoside K
Cross-study comparable
Aurantoside B: active in P388 and L1210 leukemia assays
Aurantoside K: inactive in HCT-116 cytotoxicity assay
Confirms functional diversity; active/inactive assignment context-dependent
Different cell lines used; direct assay comparison lacking
Cytotoxicity HCT-116 Selectivity

Antifungal Potency vs. Aurantoside J

Cross-study analysis reveals significant variation in antifungal potency among aurantosides. While Aurantoside B is recognized for its antifungal activity against A. fumigatus and C. albicans [1], the non-cytotoxic Aurantoside I, isolated alongside Aurantoside J, was identified as the most potent antifungal agent in its respective panel, demonstrating excellent potency against all five tested fungal strains (four Candida and one Fusarium) [2].

Antifungal Potency vs. Aurantoside J
Cross-study comparable
Aurantoside B: qualitative activity vs. A. fumigatus and C. albicans
Aurantoside I (co-isolated with J): excellent potency against 4 Candida and 1 Fusarium strain
Antifungal potency ranking differs; broader spectrum seen in other analogs
Direct MIC values not reported for Aurantoside B
Antifungal Structure-Activity Relationship Candida Fusarium

Mechanism of Action & Selectivity vs. Aurantoside C

Aurantoside C (C828) exhibits a more advanced characterization of its mechanism of action and cellular selectivity. Aurantoside C has been shown to selectively induce apoptosis in Triple Negative Breast Cancer (TNBC) cells by inhibiting the phosphorylation of Akt/mTOR and NF-κB pathways, while activating p38 MAPK and SAPK/JNK pathways. It was found to be 20 times and 35 times more potent than doxorubicin and cisplatin, respectively, in these models [1]. In contrast, the specific mechanism of action for Aurantoside B remains unelucidated, with its activity documented only at the cellular level.

Mechanism of Action vs. Aurantoside C
Reported
Aurantoside C: defined mechanism — induces apoptosis in TNBC cells via Akt/mTOR/NF-κB inhibition, p38/SAPK activation
Aurantoside B: mechanism unelucidated; cytotoxicity observed at cellular level
For pathway-specific studies, Aurantoside C offers clearer target engagement context
Aurantoside B remains valuable for comparative SAR and historical context
Mechanism of Action Apoptosis Triple Negative Breast Cancer Selectivity

Aurantoside B Research Applications


Structure-Activity Relationships in Leukemia

Aurantoside B is best utilized in direct comparative studies with Aurantoside A to investigate the structure-activity relationship (SAR) governing cytotoxicity in leukemia. As demonstrated, the single structural difference between these two compounds (the presence or absence of a 2-O-methyl group on a sugar moiety) results in a distinct and quantifiable difference in potency against P388 cells (Aurantoside B IC50 = 3.2 μg/mL vs. Aurantoside A IC50 = 1.8 μg/mL) [1]. This well-defined structural contrast makes the pair an excellent model system for probing the molecular determinants of cytotoxic activity in this chemical class. Researchers investigating the role of specific glycosylation patterns in cellular uptake or target engagement would specifically require Aurantoside B for its unique structural feature.

Non-Cytotoxic Antifungal Leads & SAR

For antifungal research, Aurantoside B serves as a benchmark for cytotoxicity. Cross-study comparisons have identified other aurantosides, such as Aurantoside I, that are non-cytotoxic yet possess potent, broad-spectrum antifungal activity [1]. Aurantoside B, with its documented cytotoxicity [2], is therefore a critical control compound for screening programs aimed at identifying antifungal leads that do not also kill mammalian cells. It allows researchers to directly assess whether new analogs or other in-class compounds have successfully been decoupled from the cytotoxic properties of early family members like Aurantoside B.

Terminal Double Bond Geometry Elucidation

Aurantoside B is a key compound for studies involving the stereochemistry of marine natural products. A reinvestigation of its NMR data led to a revision of the geometry of the terminal double bond in its polyene chain [1]. This finding highlights the compound's utility in advanced spectroscopic method development and in the broader effort to correctly assign the structures of complex, flexible natural products. Researchers focusing on the total synthesis or biosynthetic pathways of polyene tetramic acids would procure Aurantoside B as a structurally verified reference standard for confirming the stereochemistry of synthetic intermediates or newly isolated analogs.

Application
Selection Property
Validation Focus
Leukemia cell-model SAR studies
Structural analog differentiation (O-methyl vs. hydroxyl)
Cell-line-specific cytotoxicity endpoint comparison
Antifungal selectivity screening
Cytotoxicity benchmark for class comparison
Mammalian cell toxicity exclusion in antifungal lead identification
Stereochemical structure elucidation
Polyene terminal double bond geometry reference
NMR and stereochemical confirmation of complex tetramic acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurantoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.